REACTION_CXSMILES
|
[CH3:1]C(C)([O-])C.[K+].[I-].C[S+](C)C.[CH:12]1[C:17]([CH:18]=[O:19])=[CH:16][C:15]2[O:20][CH2:21][O:22][C:14]=2[CH:13]=1.O>O1CCCC1.CS(C)=O>[CH2:21]1[O:22][C:14]2[CH:13]=[CH:12][C:17]([CH:18]3[CH2:1][O:19]3)=[CH:16][C:15]=2[O:20]1 |f:0.1,2.3|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
6.6 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].C[S+](C)C
|
Name
|
|
Quantity
|
6.6 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1C=O)OCO2
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at ambient temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
was maintained below 5° C
|
Type
|
EXTRACTION
|
Details
|
extracted once with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed twice with water and once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C(C=CC2O1)C1OC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |